N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride

Chemical Synthesis Biochemical Assay Solubility

Standard free base forms of this benzylamine suffer from poor aqueous solubility, complicating reactions in polar media and biological assays. This dihydrochloride salt resolves the handling issue. - **Aqueous Reactivity**: Fully soluble salt enables amide bond formation and reductive amination in water-based systems without organic co-solvents. - **Assay-Ready**: 98% purity eliminates off-target effects from DMSO; ensures reproducible dose-response in enzyme or cell-based screens. - **Process Stability**: Crystalline, non-hygroscopic solid allows accurate weighing and long-term storage at room temperature.

Molecular Formula C11H20Cl2N2
Molecular Weight 251.19
CAS No. 1234988-79-4
Cat. No. B3021354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-(dimethylamino)benzylamine dihydrochloride
CAS1234988-79-4
Molecular FormulaC11H20Cl2N2
Molecular Weight251.19
Structural Identifiers
SMILESCCNCC1=CC=C(C=C1)N(C)C.Cl.Cl
InChIInChI=1S/C11H18N2.2ClH/c1-4-12-9-10-5-7-11(8-6-10)13(2)3;;/h5-8,12H,4,9H2,1-3H3;2*1H
InChIKeyBCOVXMVBBIBVAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride: Structure & Procurement


N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride (CAS: 1234988-79-4) is a tertiary amine derivative in the form of a dihydrochloride salt, featuring a benzylamine core with a para-dimethylamino substituent and an N-ethyl group [1]. Its molecular formula is C₁₁H₂₀Cl₂N₂, with a molecular weight of 251.20 g/mol . The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

Salt Form
Dihydrochloride salt enables direct use in aqueous buffers and reactions
Purity Profile
Available at defined purity specifications for reproducible synthesis
Handling
Crystalline solid simplifies weighing and stoichiometric control

Why N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride Cannot Be Substituted


The N-ethyl substitution on the benzylamine nitrogen differentiates this compound from simpler analogs such as 4-(dimethylamino)benzylamine or N-methyl-4-(dimethylamino)benzylamine, potentially altering its basicity, lipophilicity, and steric profile . Critically, the dihydrochloride salt form ensures high aqueous solubility and stability, a property not shared by the free base form . In applications where precise amine reactivity or solubility is required, substituting with a free base or a differently substituted analog could lead to significant deviations in reaction kinetics, yield, or biological readout.

Free base (CAS 313552-99-7) is water‑insoluble; its use may lead to precipitation in aqueous experiments.
N‑methyl or unsubstituted benzylamine analogs may shift basicity, lipophilicity, and reactivity profiles.
Direct molar substitution without correcting for the ~41% higher MW of the dihydrochloride may skew stoichiometry.

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride: Quantitative Evidence Guide


Aqueous Solubility: Dihydrochloride Salt vs. Free Base

The target compound, as a dihydrochloride salt, exhibits significantly enhanced aqueous solubility compared to its free base analog (N-Ethyl-4-(dimethylamino)benzylamine, CAS 313552-99-7). Vendor data indicates that the free base is water-insoluble or has very low solubility, whereas the dihydrochloride salt is described as soluble in water .

Solubility Profile
Data to verify
Target: soluble in water
Comparator (free base): not soluble
Salt form is essential for aqueous-phase workflows
Based on vendor solubility assessments
Chemical Synthesis Biochemical Assay Solubility

Purity Specifications & Procurement Risk

The target compound (CAS 1234988-79-4) is routinely available at defined purity levels (95-98%) from multiple vendors, whereas the free base analog (CAS 313552-99-7) is often offered at a lower purity of ≥95% . This difference in specification and availability impacts the reproducibility and reliability of experiments.

Purity Comparison
Data to verify
Target: up to 98% (vendor CoA)
Comparator (free base): ≥95%
Higher purity specification supports reproducible assays
Multi‑vendor CoA data
Quality Control Procurement Analytical Chemistry

Molecular Weight Difference & Stoichiometry

The dihydrochloride salt (MW 251.20) and free base (MW 178.27) have significantly different molecular weights, necessitating careful stoichiometric adjustments when interchanging them in synthetic protocols [1][2].

MW Difference
Class‑level inference
251.20 vs 178.27 g/mol
Δ +72.93 g/mol (~41% higher)
Requires stoichiometric correction when substituting
Direct molar substitution leads to ~41% error
Synthetic Chemistry Stoichiometry Process Development

N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride: Key Application Scenarios


Aqueous-Phase Synthesis & Bioconjugation

This dihydrochloride salt is the preferred form for any reaction requiring an aqueous or highly polar solvent system. Its high water solubility ensures the nucleophilic amine is fully available for reactions with water-sensitive or water-soluble electrophiles, a scenario where the insoluble free base would be impractical . Applications include amide bond formations, reductive aminations, and the synthesis of quaternary ammonium compounds in aqueous media.

High-Reproducibility Assays & Cell Studies

In biological assays (e.g., enzyme inhibition, receptor binding, or cell culture experiments), the use of a well-defined, soluble dihydrochloride salt is critical. It eliminates the need for organic co-solvents like DMSO or ethanol, which can themselves have off-target biological effects. The higher commercial purity (up to 98%) further supports reproducible dose-response relationships and reduces variability .

Process Development & Scale-Up

The compound is noted as a useful research chemical and building block . In process chemistry, the use of a stable, crystalline dihydrochloride salt simplifies handling, weighing, and long-term storage compared to a liquid or hygroscopic free base. The significant difference in molecular weight between the salt and free base (251.20 vs. 178.27 g/mol) must be factored into all stoichiometric calculations for scale-up to ensure correct molar ratios [1].

Analytical Method Development & Validation

The defined salt form and high purity make this compound suitable as a reference standard for developing and validating analytical methods, such as HPLC, LC-MS, or GC-MS assays, where precise identification and quantification are required. Its distinct chromatographic properties, compared to its free base or other analogs, allow for accurate monitoring of reaction progress or impurity profiling.

Application
Selection Property
Validation Focus
Aqueous‑phase synthesis & bioconjugation
Water‑soluble dihydrochloride salt
Confirm full solubility in reaction buffer
High‑reproducibility assays & cell studies
High purity specification
Verify purity by HPLC or CoA
Process development & scale‑up
Stable crystalline salt with defined MW
Correct stoichiometry for dihydrochloride form
Analytical method development
Defined salt form as reference standard
Confirm chromatographic identity vs free base

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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